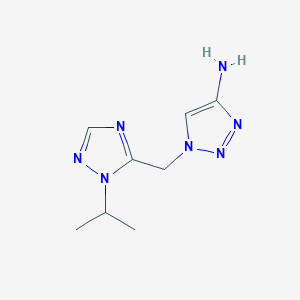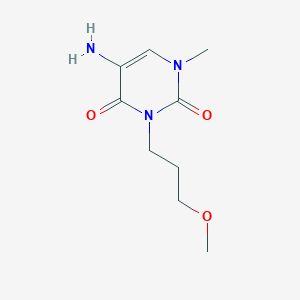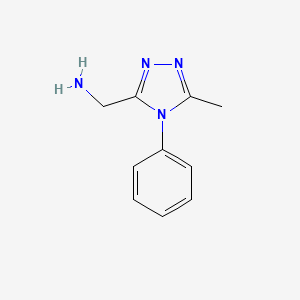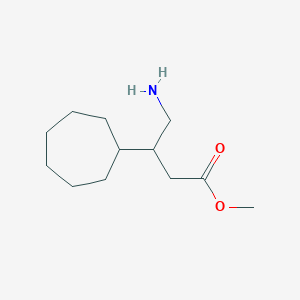
Cyclopentyl (S)-3-(aminomethyl)-5-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate is an organic compound with a unique structure that combines a cyclopentyl ring with an aminomethyl group and a methylhexanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through various methods, including the cyclization of appropriate precursors or the use of cyclopentyl magnesium halide in Grignard reactions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone using reagents such as sodium cyanoborohydride or hydrogenation catalysts.
Attachment of the Methylhexanoate Chain: The methylhexanoate chain can be attached through esterification reactions involving the corresponding carboxylic acid and alcohol, using catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopentyl ring provides hydrophobic interactions that stabilize the compound within the target site . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentyl methyl ether: Used as a solvent in various chemical reactions.
Cyclopentanol: Studied for its conformational isomerism and used in organic synthesis.
Cyclopentanone: Utilized as an intermediate in the synthesis of pharmaceuticals and fragrances.
Uniqueness
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminomethyl group allows for versatile chemical modifications, while the cyclopentyl ring and methylhexanoate chain provide structural stability and hydrophobic interactions that are beneficial in various applications.
Propiedades
Fórmula molecular |
C13H25NO2 |
|---|---|
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C13H25NO2/c1-10(2)7-11(9-14)8-13(15)16-12-5-3-4-6-12/h10-12H,3-9,14H2,1-2H3/t11-/m0/s1 |
Clave InChI |
KYJLVEAIIWLWII-NSHDSACASA-N |
SMILES isomérico |
CC(C)C[C@@H](CC(=O)OC1CCCC1)CN |
SMILES canónico |
CC(C)CC(CC(=O)OC1CCCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)




![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)

![Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13646408.png)


![4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide](/img/structure/B13646424.png)


![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)
